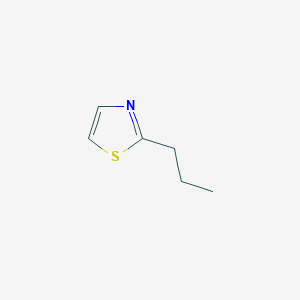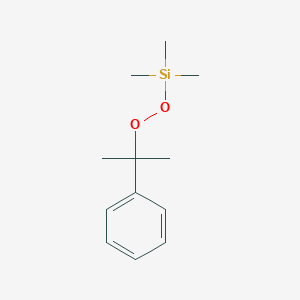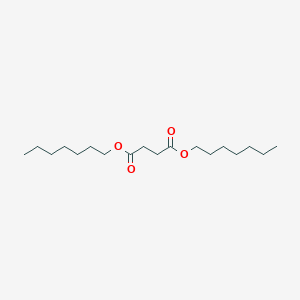
Diheptyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl succinate is a chemical compound that belongs to the class of aliphatic diesters. It is commonly used in scientific research as a solvent, plasticizer, and emollient.
Wissenschaftliche Forschungsanwendungen
Diheptyl succinate has a wide range of applications in scientific research. It is used as a solvent for the preparation of various chemical compounds such as resins, polymers, and adhesives. It is also used as a plasticizer in the production of PVC and other polymers. Additionally, diheptyl succinate is used as an emollient in the cosmetic industry.
Wirkmechanismus
The mechanism of action of diheptyl succinate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the polymer. It is also believed to act as a solvent by dissolving the polymer chains and facilitating their reaction.
Biochemische Und Physiologische Effekte
Diheptyl succinate has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Diheptyl succinate has several advantages and limitations for lab experiments. Its high boiling point and low viscosity make it an ideal solvent for high-temperature reactions. It is also non-toxic and non-carcinogenic, making it safe to handle. However, its low solubility in water and some organic solvents limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of diheptyl succinate in scientific research. One potential application is in the production of biodegradable polymers. Diheptyl succinate can be used as a plasticizer for biodegradable polymers such as polylactic acid, making them more flexible and durable. Another potential application is in the development of new solvents for high-temperature reactions. Diheptyl succinate can be modified to improve its solubility and reactivity, making it more versatile in a wider range of experiments.
Conclusion:
In conclusion, diheptyl succinate is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diheptyl succinate in various fields of science.
Synthesemethoden
Diheptyl succinate can be synthesized by the esterification reaction between heptanol and succinic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The product is then purified by distillation and recrystallization.
Eigenschaften
CAS-Nummer |
15872-89-6 |
|---|---|
Produktname |
Diheptyl succinate |
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Kanonische SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
Andere CAS-Nummern |
15872-89-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



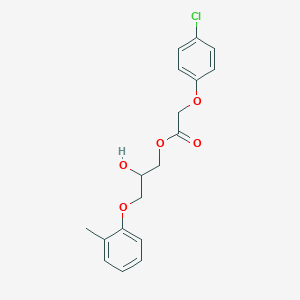
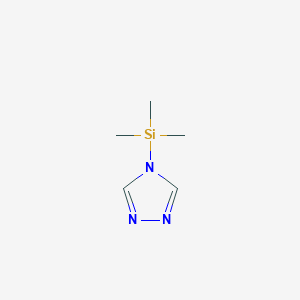
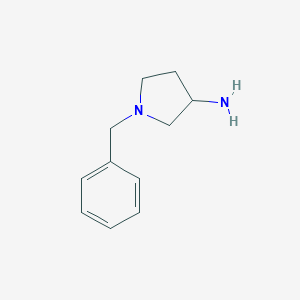
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
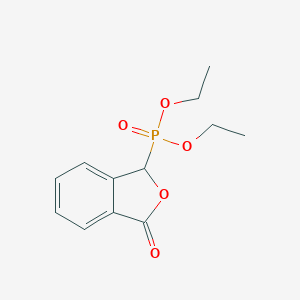
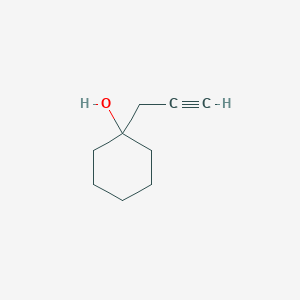
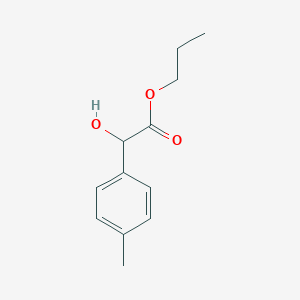
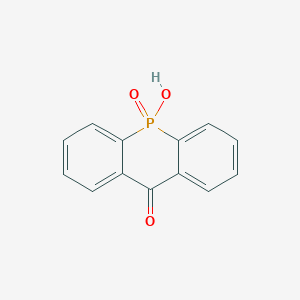
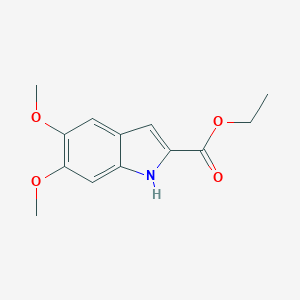
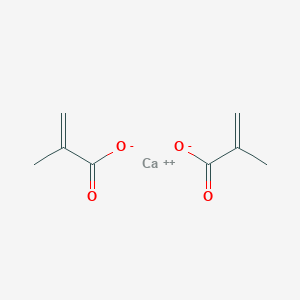
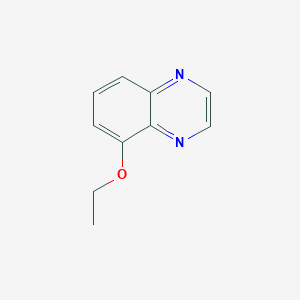
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
